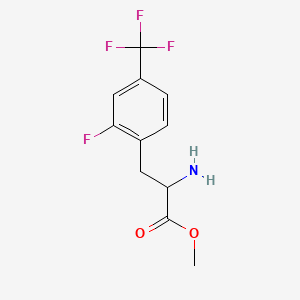
Methyl 2-amino-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoate is an organic compound with the chemical formula C11H11F4NO2 It is a white to pale yellow solid that is soluble in some organic solvents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-fluoro-4-(trifluoromethyl)benzaldehyde.
Amination: The precursor undergoes an amination reaction to introduce the amino group.
Esterification: The resulting intermediate is then esterified to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The fluorine and trifluoromethyl groups can participate in substitution reactions, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles such as sodium azide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of agrochemicals and materials with specialized properties due to the presence of fluorine and trifluoromethyl groups.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance binding affinity and specificity, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate
- Methyl 2-amino-3-(2-chloro-4-(trifluoromethyl)phenyl)propanoate
- Methyl 2-amino-3-(2-bromo-4-(trifluoromethyl)phenyl)propanoate
Uniqueness
Methyl 2-amino-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoate is unique due to the combination of fluorine and trifluoromethyl groups, which can significantly alter its chemical and biological properties compared to similar compounds. These groups can enhance stability, lipophilicity, and bioavailability, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H11F4NO2 |
|---|---|
Peso molecular |
265.20 g/mol |
Nombre IUPAC |
methyl 2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H11F4NO2/c1-18-10(17)9(16)4-6-2-3-7(5-8(6)12)11(13,14)15/h2-3,5,9H,4,16H2,1H3 |
Clave InChI |
ALEYAZVAKPZTIN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=C(C=C(C=C1)C(F)(F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


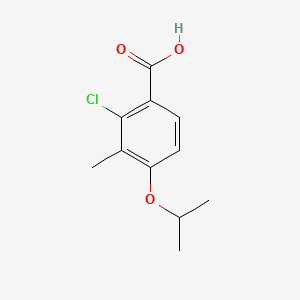
![2-[1-[3-Fluoro-4-(2-fluorophenoxy)phenyl]pyrrolidin-2-yl]acetic acid](/img/structure/B14770281.png)
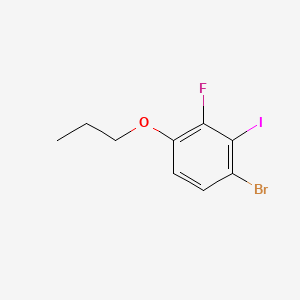
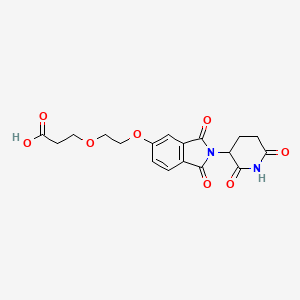
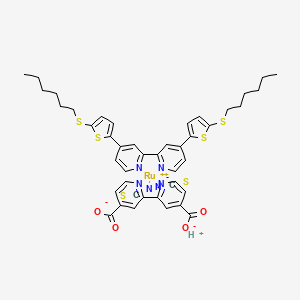
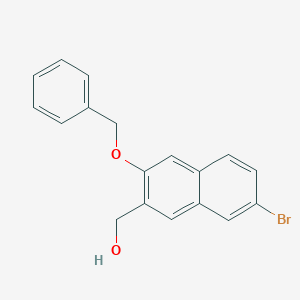
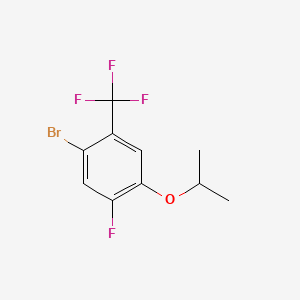

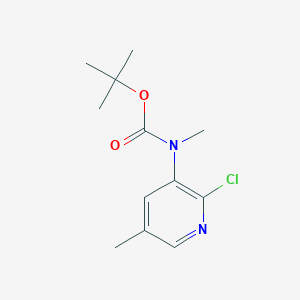
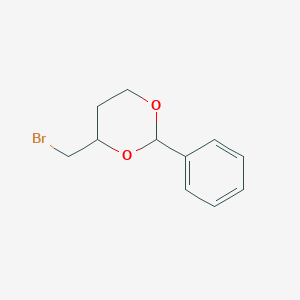
![5-methoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14770336.png)
![(2R,3S,5R)-5-{6-[(6-aminohexyl)amino]-9H-purin-9-yl}-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14770339.png)
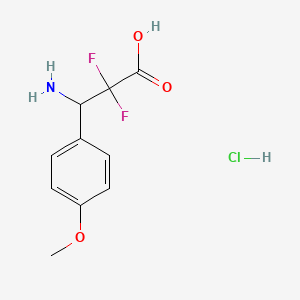
![1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine](/img/structure/B14770365.png)
